molecular formula C13H14O3 B13480530 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid

Cat. No.: B13480530
M. Wt: 218.25 g/mol
InChI Key: OHULPESFZWWENH-UHFFFAOYSA-N
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Description

6-Hydroxytricyclo[6220,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with the molecular formula C13H14O3 This compound is characterized by its unique tricyclic structure, which includes a hydroxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and hydrolysis steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[6.4.0.0(2,7)]dodecane: Similar tricyclic structure but lacks the hydroxy and carboxylic acid groups.

    1,2,3,4-Tetrahydro-1,4-ethanonaphthalene-5-carboxylic acid: Shares the carboxylic acid group but differs in the overall structure.

Uniqueness

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is unique due to its combination of a tricyclic framework with both hydroxy and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Biological Activity

6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a hydroxyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Properties : The hydroxyl group in the compound is believed to contribute to its antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-8, which are critical in the inflammatory response.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and signaling pathways related to energy homeostasis.

Biological Studies and Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant properties of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant activity.

Concentration (µM)% DPPH Scavenging
1025%
5055%
10085%

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment with this compound significantly reduced levels of TNF-α and IL-6 in serum compared to control groups.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150120
Low Dose9080
High Dose4030

Pharmacological Applications

Due to its biological activities, this compound is being explored for potential applications in:

  • Cardiovascular Health : By modulating lipid metabolism and reducing inflammation.
  • Neuroprotection : Its antioxidant properties may protect neural tissues from oxidative damage.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-hydroxytricyclo[6.2.2.02,7]dodeca-2,4,6-triene-3-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-10-6-5-9(13(15)16)11-7-1-3-8(4-2-7)12(10)11/h5-8,14H,1-4H2,(H,15,16)

InChI Key

OHULPESFZWWENH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C(C=CC(=C23)O)C(=O)O

Origin of Product

United States

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